

Side-by-Side Comparison: S55746 vs. ABT-263 (Navitoclax)

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Compound Focus: s55746

CAS No.: 1448525-91-4

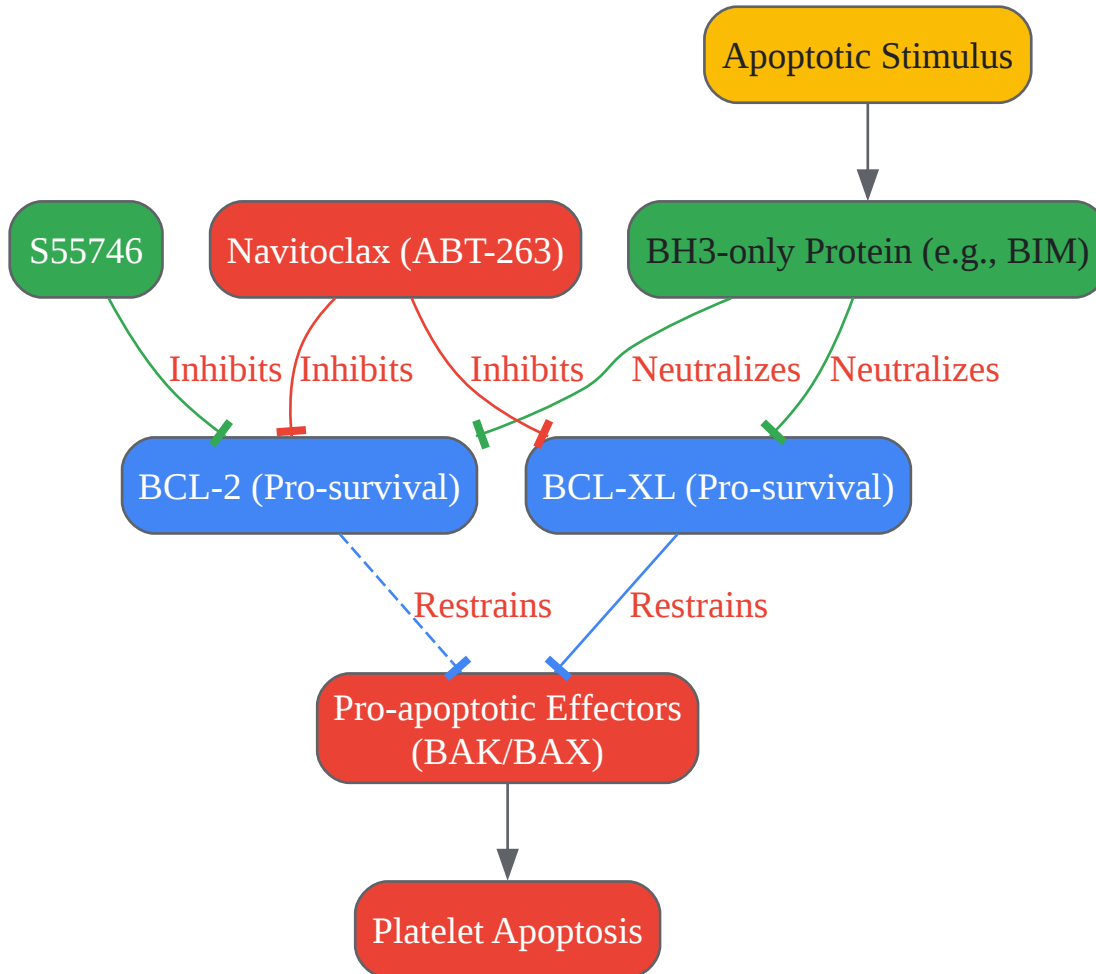
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Feature	ABT-263 (Navitoclax)	S55746 (BCL201)
Primary Targets	BCL-2, BCL-XL , BCL-W [1] [2] [3]	BCL-2 (Selective) [1]
Affinity for BCL-2 (K _i)	≤ 1 nM [2] [3]	1.3 nM [1]
Affinity for BCL-XL	High (K _i ≤ 1 nM) [2] [3]	Low (~70 to 400-fold lower than for BCL-2) [1]
Effect on Platelets	Rapid and dose-dependent thrombocytopenia [4] [5] [3]	No significant cytotoxic activity on platelets [1]
Mechanism of Platelet Toxicity	Inhibition of BCL-XL, which is critical for platelet survival [1] [6]	Spares BCL-XL, thus preserving platelet function [1] [6]
Clinical Thrombocytopenia	Very Common (Dose-limiting toxicity) [2] [5] [7]	Preclinical data suggests it will be minimal [1]

Mechanism of Toxicity and Experimental Evidence

The basis for the difference in thrombocytopenia lies in the distinct apoptotic pathways regulating platelet survival.



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*This diagram illustrates the mitochondrial apoptosis pathway in platelets. BCL-XL is the critical pro-survival protein that restrains the pro-apoptotic effectors BAK and BAX. When navitoclax inhibits BCL-XL, it directly triggers platelet apoptosis. In contrast, **S55746**'s selective inhibition of BCL-2 does not disrupt this key survival mechanism [1] [6].*

Key Supporting Experimental Data

- **Target Selectivity Profiling:** The fundamental difference is confirmed by **fluorescence polarization (FP) competitive binding assays**. **S55746** shows a high affinity for BCL-2 ($K_i = 1.3$ nM) but poor

affinity for BCL-XL ($K_i = 5.2 \times 10^{-7}$ M), resulting in a 70 to 400-fold selectivity for BCL-2 over BCL-XL. In contrast, navitoclax binds with high affinity ($K_i \leq 1$ nM) to both BCL-2 and BCL-XL [1] [2].

- **In Vitro Cytotoxicity on Platelet-like Cells:** The functional consequence of this selectivity is tested in **BCL-XL-dependent cell lines** (which model platelet dependency). **S55746** exhibits weak activity (IC_{50} of 1.7 μ M) in the BCL-XL-dependent H146 cell line, whereas navitoclax potently kills these cells (IC_{50} of 49.7 nM) [1].
- **Genetic Evidence:** Studies on genetically modified mice provide clear evidence that **BCL-2 is dispensable for thrombopoiesis and platelet survival**. Mice with a specific deletion of the *Bcl2* gene in platelets and megakaryocytes showed normal platelet counts and lifespan. This confirms that selectively targeting BCL-2, as **S55746** does, should not cause thrombocytopenia [6].
- **Clinical Observations:** In phase 1 and 2 clinical trials, thrombocytopenia was the **most common and dose-limiting toxicity** for navitoclax. For example, in a phase 2a study, grade 3/4 thrombocytopenia occurred in 38.5% of patients with lymphoid malignancies [2]. This mechanistic, on-target toxicity led to the development of BCL-2 selective inhibitors like **S55746** and venetoclax to avoid this issue [1].

Key Takeaways for Researchers

- **For Navitoclax (ABT-263):** Thrombocytopenia is an **on-target, mechanism-based toxicity** that requires careful clinical management, often through lead-in dosing schedules [2] [3]. Its use is a balance between achieving antitumor efficacy via BCL-2/BCL-XL inhibition and managing the resulting platelet drop.
- **For S55746:** The preclinical profile suggests a **significantly improved therapeutic window** for treating BCL-2-dependent malignancies without the burden of dose-limiting thrombocytopenia [1]. This makes it a promising candidate for combination therapies where bone marrow toxicity is a concern.

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